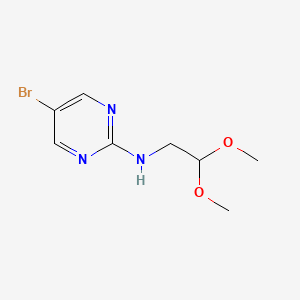

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Overview

Description

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine are currently unknown

Mode of Action

It is known that bromopyrimidines can undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that this compound may interact with its targets through similar mechanisms.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyrimidine with 2,2-dimethoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography . The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Hydrolysis: The 2,2-dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce the corresponding alcohol .

Scientific Research Applications

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a dimethylamino group instead of the 2,2-dimethoxyethyl group.

5-Bromo-N,N-dimethylpyrimidin-2-amine: Another similar compound with a dimethylamino group.

Uniqueness

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these properties are desired .

Biological Activity

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C8H12BrN3O2

- Molecular Weight : 262.11 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a dimethoxyethyl group, which enhances its lipophilicity and biological membrane penetration capabilities.

The precise mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological targets:

- Enzymatic Inhibition : Studies indicate that the compound may act as an inhibitor in enzymatic pathways, potentially modulating enzyme activities critical for cellular functions.

- Receptor Interaction : The compound's structural features suggest it could influence receptor interactions, which is crucial for therapeutic applications.

Pharmacological Studies

Research has demonstrated several biological activities associated with this compound:

- Anticancer Potential : The compound has shown promise as a candidate for cancer treatment, particularly in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers . Its selectivity over wild-type EGFR suggests a reduced toxicity profile, making it an attractive option for drug development.

- Enzyme Modulation : Interaction studies have revealed that this compound can modulate the activity of specific enzymes, which may contribute to its therapeutic effects. For example, it has been linked to alterations in pathways associated with cell proliferation and survival.

- Pharmacokinetics : Predictions indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier, enhancing its utility in treating central nervous system disorders .

Table of Biological Activities

Notable Studies

- EGFR Inhibition Study : A study highlighted the effectiveness of this compound against specific EGFR mutations associated with non-small cell lung cancer (NSCLC). The compound exhibited high potency while maintaining selectivity over wild-type EGFR .

- Enzyme Interaction Analysis : Research on enzyme interactions indicated that the compound could significantly alter enzyme kinetics, impacting pathways crucial for tumor growth and survival.

Properties

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJJQCGQWHXHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398678 | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-37-8 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.